3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
CAS No.:
Cat. No.: VC16251959
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO3S |
|---|---|
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | 3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C11H12ClNO3S/c12-17(15,16)10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |
| Standard InChI Key | FMDOFNIMTNIYRD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride (IUPAC name: 3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride) is a sulfonyl chloride derivative with the molecular formula C₁₁H₁₂ClNO₃S and a molecular weight of 273.74 g/mol. Its structure integrates a benzene ring functionalized with a sulfonyl chloride (-SO₂Cl) group at the 1-position and a pyrrolidine-1-carbonyl (-CONC₄H₈) group at the 3-position.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₃S |
| Molecular Weight | 273.74 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 18072816 |
| SMILES | C1CCN(C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
| InChI Key | FMDOFNIMTNIYRD-UHFFFAOYSA-N |
The sulfonyl chloride group confers high reactivity toward nucleophiles, enabling covalent bond formation with amino acid residues in biological targets. Meanwhile, the pyrrolidine ring contributes to three-dimensional spatial coverage and stereochemical complexity, enhancing binding specificity .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves a multistep process:
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Sulfonation: Benzene derivatives undergo sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
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Pyrrolidine Carbonylation: A palladium-catalyzed coupling reaction attaches the pyrrolidine-1-carbonyl group to the benzene ring at the meta position.
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Purification: Chromatography or recrystallization ensures >90% purity, critical for research applications.
The reaction is conducted under anhydrous conditions with triethylamine as a base to neutralize HCl byproducts. Yields range from 60–75%, depending on solvent choice (e.g., dichloromethane or tetrahydrofuran).
Industrial Scalability Challenges
Industrial production remains limited due to:
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Sensitivity of Sulfonyl Chloride: Hydrolysis risks necessitate strict moisture control.
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Cost of Palladium Catalysts: Recycling protocols are under development to improve cost-efficiency.
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Regulatory Compliance: Waste management of chlorinated byproducts requires specialized infrastructure.
Research Applications in Drug Discovery
Covalent Enzyme Inhibition
The compound’s sulfonyl chloride group reacts selectively with nucleophilic residues (e.g., cysteine, lysine) in enzyme active sites. For example:
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Kinase Inhibition: Modifying ATP-binding pockets in oncogenic kinases (e.g., EGFR, BRAF) to block signaling pathways .
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Protease Targeting: Irreversible inhibition of viral proteases in HIV and SARS-CoV-2 through covalent bond formation.
Antibiotic Development
Structural analogs of this compound have shown activity against multidrug-resistant bacteria. The pyrrolidine moiety enhances membrane permeability, while the sulfonyl chloride disrupts bacterial enzyme function .
Radiopharmaceuticals
Labeling with isotopes like ¹⁸F or ⁹⁹mTc enables positron emission tomography (PET) imaging applications. The sulfonyl chloride group facilitates conjugation to targeting peptides.
Biological Activity and Mechanism of Action
Covalent Modification Strategy
The compound’s mechanism involves two critical steps:
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Electrophilic Attack: The sulfonyl chloride group reacts with a nucleophilic residue (e.g., -SH in cysteine), forming a stable sulfonamide bond.
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Conformational Change: The pyrrolidine-carbonyl group induces steric hindrance, locking the target protein in an inactive state .
Case Study: Anticancer Activity
In a 2024 study, derivatives of 3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride demonstrated IC₅₀ values of 0.8–2.3 µM against pancreatic cancer cell lines (PANC-1, MIA PaCa-2). Mechanistic studies revealed apoptosis induction via caspase-3/7 activation and PARP cleavage.
Comparison with Related Sulfonyl Chlorides
Table 2: Structural and Functional Comparisons
| Compound | Molecular Weight | Key Functional Groups | Primary Application |
|---|---|---|---|
| 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride | 273.74 g/mol | -SO₂Cl, -CONC₄H₈ | Covalent enzyme inhibitors |
| 4-Fluorobenzenesulfonyl chloride | 194.62 g/mol | -SO₂Cl, -F | Intermediate in dye synthesis |
| 3-Nitrobenzenesulfonyl chloride | 221.62 g/mol | -SO₂Cl, -NO₂ | Protecting group in peptide synthesis |
The pyrrolidine-carbonyl group distinguishes this compound by enabling dual functionality: covalent binding and stereochemical modulation .
Future Directions and Challenges
Improving Selectivity
Current research focuses on:
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Bioisosteric Replacement: Substituting the sulfonyl chloride with sulfonamides to reduce off-target reactivity.
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Stereochemical Optimization: Enantioselective synthesis to exploit chiral binding pockets .
Green Chemistry Approaches
Developing water-tolerant reaction conditions and biocatalytic methods to minimize environmental impact.
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